5-formyl-2-phenylmethoxy-N-pyridin-3-ylbenzamide
Overview
Description
5-formyl-2-phenylmethoxy-N-pyridin-3-ylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a formyl group, a phenylmethyl ether, and a pyridinylbenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-formyl-2-phenylmethoxy-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenylmethyl ether group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 5-Carboxy-2-[(phenylmethyl)oxy]-N-3-pyridinylbenzamide.
Reduction: 5-Hydroxymethyl-2-[(phenylmethyl)oxy]-N-3-pyridinylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-formyl-2-phenylmethoxy-N-pyridin-3-ylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-formyl-2-phenylmethoxy-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylmethyl ether and pyridinylbenzamide moieties may contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-formyl-2-phenylmethoxy-N-pyridin-3-ylbenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the pyridinylbenzamide moiety distinguishes it from other similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets.
Properties
Molecular Formula |
C20H16N2O3 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-formyl-2-phenylmethoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C20H16N2O3/c23-13-16-8-9-19(25-14-15-5-2-1-3-6-15)18(11-16)20(24)22-17-7-4-10-21-12-17/h1-13H,14H2,(H,22,24) |
InChI Key |
NNXPZQWVGDTIII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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